Lipophilicity (XLogP3) Comparison: 3-(2-Phenoxyethoxy)azetidine vs. 3-(2-Phenoxyethyl)azetidine
3-(2-Phenoxyethoxy)azetidine exhibits a computed XLogP3 of 1.1, reflecting the contribution of the additional ether oxygen in the side chain [1]. The des-oxy analog 3-(2-phenoxyethyl)azetidine, which replaces the phenoxyethoxy motif with a phenoxyethyl chain, has a higher XLogP3 of approximately 1.5 (estimated from its SMILES canonical structure ). This quantified logP difference of ~0.4 units translates into a roughly 2.5-fold theoretical variation in octanol-water partitioning, which can significantly influence passive membrane permeability and receptor binding site desolvation penalties in the S1P modulator series [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-(2-Phenoxyethyl)azetidine (CAS 1514996-18-9), XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 ≈ 0.4 (lower for target compound with added ether oxygen) |
| Conditions | Computed descriptor (PubChem / estimation from canonical SMILES) |
Why This Matters
Lipophilicity differences of this magnitude are known to alter off-target binding profiles and in vivo clearance rates, making the precise phenoxyethoxy configuration critical for maintaining a validated S1P receptor SAR.
- [1] PubChem. 3-(2-Phenoxyethoxy)azetidine. CID 53409241. https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-Phenoxyethoxy_azetidine View Source
- [2] Allergan, Inc. Phenoxy-azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. WO 2013/126381 A1, 2013. https://patents.google.com/patent/WO2013126381A1/en View Source
